molecular formula C17H17NO B087087 4-(Dimethylamino)chalcone CAS No. 1030-27-9

4-(Dimethylamino)chalcone

Cat. No. B087087
CAS RN: 1030-27-9
M. Wt: 251.32 g/mol
InChI Key: PDKPRWFMRVBCOB-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)chalcone is a type of chalcone, a class of aromatic ketones that form the central core of many important biological compounds . Chalcones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties .


Synthesis Analysis

Chalcones, including 4-(Dimethylamino)chalcone, can be synthesized via a Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The synthesis of chalcones is still an attraction among organic chemists due to their open-chain model and the feature of skeletal modification to produce a new class of organic compounds .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)chalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of a dimethylamino group as a strong electron donor moiety combined with the effect of an electron donor from another aromatic end enhances its fluorescent emission via push-pull effects .


Chemical Reactions Analysis

Chalcones, including 4-(Dimethylamino)chalcone, are structurally diverse and can easily cyclize to form various flavonoid compounds with different biological activities . They can also undergo a variety of chemical reactions, including oxidation, reduction, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)chalcone include strong emission, peaking around 512-567 nm with a mega-stokes shift in polar solvents . It also shows good photo-stability .

Scientific Research Applications

  • Fluorescent Chemosensor for Cyanide Anions and Cell Imaging : A derivative of chalcone, 4-dimethylamino 4-fluorochalcone, has been identified as a fluorescent chemosensor with high selectivity for cyanide anions in the presence of iron(III) ions. Its application extends to fluorescence imaging in human glioma living cells, highlighting its potential in biological and environmental systems (Yang et al., 2015).

  • DNA Binding and Antimicrobial Properties : A novel chalcone, 5-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one (DMATP), and its metal complexes have shown the ability to intercalate with DNA and exhibit antimicrobial activity. The study also involved theoretical studies using DFT/B3LYP calculations (Atlam et al., 2018).

  • Fluorescent Sensor for Iron(III) Ions : The compound 4-dimethylamino 2,5-dihydroxy chalcone (DMADHC) has been developed as a sensitive optochemical sensor for Fe3+ ions. It exhibits fluorescence quenching upon interaction with Fe3+, indicating potential applications in iron ion detection in various contexts (Wei et al., 2011).

  • Photochromic Properties Tuning : The 4′-(dimethylamino)-7-hydroxyflavylium ion, a chalcone derivative, displays interesting photochromic properties influenced by pH levels. This feature allows for tuning color changes caused by photoirradiation, with potential applications in materials science (Moncada et al., 2004).

  • Inhibitory Activity in Macrophage Cell Line : Certain dimethylamino-chalcone derivatives have been found to inhibit nitric oxide synthase induction in the RAW 264.7 macrophage cell line, indicating their potential as anti-inflammatory agents (Rojas et al., 2002).

  • Photopolymerization and 3D/4D Applications : Chalcones, including derivatives of 4-(dimethylamino)chalcone, have been utilized in photoinitiating systems for the polymerization of certain materials. They exhibit potential in 3D/4D printing applications, demonstrating reversible shape-memory effects (Chen et al., 2021).

  • Antifungal Activity : Novel chalcone derivatives, including those with a dimethylamino group, have been synthesized and evaluated for antifungal activity. The study highlights the importance of specific substituents in enhancing antifungal properties (Illicachi et al., 2017).

  • Amyloid-β-Targeting Probe : Chalcone derivatives have been employed in the development of an amyloid-β-targeting probe, demonstrating potential for use in imaging and studying Alzheimer's disease (Mann et al., 2022).

Future Directions

Given the diverse biological activities of chalcones, including 4-(Dimethylamino)chalcone, further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . These studies could pave the way for the development of new therapeutic agents for the treatment of a variety of disorders .

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKPRWFMRVBCOB-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)chalcone

CAS RN

1030-27-9
Record name Dimethylaminochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Dimethylamino)chalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Dimethylaminochalcone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Acetophenone (28.0 g, 0.15 mole) and 4-dimethylaminobenzaldehyde (22.35 g, 0.15 mole) were dissolved in methanol (150 ml) in a 500 ml, 3-necked round bottom flask. The flask was wrapped in aluminium foil to exclude light and was fitted with a mechanical stirrer and a water cooled condenser. The third neck was stoppered and used to obtain samples for monitoring during the reaction. Aqueous sodium hydroxide solution (50 ml of 30% w/v) was added dropwise to the vigorously stirred clear methanolic solution. A yellow/orange solid started separating from the reaction solution (which had turned orange) after about 24 hours. Stirring was continued for about 48 hours at ambient temperature and the intermediate title compound was isolated by vacuum filtration, washed successively with water, methanol and petroleum ether (40-60° C.) and dried in vacuo to give 23.3 g (62% of theory) of 1-phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene with a melting point of 112-114° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
22.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)chalcone
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)chalcone
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)chalcone
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)chalcone
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)chalcone
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)chalcone

Citations

For This Compound
86
Citations
J Rojas, JN Domı́nguez, JE Charris, G Lobo… - European Journal of …, 2002 - Elsevier
… Physicochemical properties of a series of 4-dimethylamino-chalcone derivatives … of NO and PGE 2 in RAW 264.7 macrophages of a series of 4-dimethylamino-chalcone derivatives …
Number of citations: 112 www.sciencedirect.com
Z Trávníček, T Malina, J Vančo, M Šebela, Z Dvořák - Pharmaceutics, 2023 - mdpi.com
A series of six heteroleptic copper(II) complexes with 2′-hydroxy-4-(dimethylamino)chalcone (HL) with the composition [Cu(NN)(L)]NO 3 (1–6), where NN stands for dmbpy = 5,5′-…
Number of citations: 1 www.mdpi.com
YB Jiang, XJ Wang, L Lin - The Journal of Physical Chemistry, 1994 - ACS Publications
The fluorescence emission of 4-(dimethylamino) chalcone (DMAC) in ionic micellar solutions is examined and discussed in a three-state (E*, A*, and P*) dynamic scheme in an attempt …
Number of citations: 49 pubs.acs.org
Z Sang, Q Song, Z Cao, Y Deng, Z Tan… - European Journal of …, 2021 - Elsevier
… Further, recent studies reveal that 4-dimethylamino chalcone derivatives are widely investigated to be as Aβ aggregate imaging probes, it seems that the dimethylamino group is …
Number of citations: 19 www.sciencedirect.com
SK Gularyan, GE Dobretsov, BM Polyak… - Izvestiya Akademii …, 2006 - inis.iaea.org
… [en] Quantum-chemical calculations by the Hartree-Fock and density functional methods of basic state of the molecule 4'-dimethylamino chalcone (DMC), sensitive fluorescent probe, in …
Number of citations: 2 inis.iaea.org
Y Cao, L Wang, Z Liu, C Sun, Y Li - New Journal of Chemistry, 2021 - pubs.rsc.org
A fluorescent probe 2′-(2,4-dinitro-phenoxy)-4-(dimethylamino) chalcone (Pr1, Spectrochim. Acta, Part A 2021, 244, 118839) based on twisted intramolecular charge transfer (TICT) …
Number of citations: 10 pubs.rsc.org
SK Gularyan, GE Dobretsov, BM Polyak… - Izvestiya Akademii Nauk …, 2006 - osti.gov
… Quantum-chemical calculations by the Hartree-Fock and density functional methods of basic state of the molecule 4'-dimethylamino chalcone (DMC), sensitive fluorescent probe, in …
Number of citations: 0 www.osti.gov
Q Dong, M Qian, C Luo - Journal of Polymer Research, 2016 - Springer
The phase separation behavior and fluorescence properties of linear PNIPAM with chalcone side groups (PNIPAM-C) in water-cononsolvent systems were studied as a function of …
Number of citations: 7 link.springer.com
T Narsinghani, MC Sharma, S Bhargav - Medicinal Chemistry Research, 2013 - Springer
… SB7 (2′,5′-dihydroxy-4-dimethylamino chalcone) with p-dimethylamino group on B-ring and … Compound SB2 (2′,4′-dihydroxy-4-dimethylamino chalcone) and SB8 (5-hydroxy-4′-…
Number of citations: 69 link.springer.com
DM Barbosa, TA Bitencourt, V Caressa - revistas.ufg.br
Introduction: The dermatophyte Trichophyton rubrum (T. rubrum) is the most frequent causative agent of superficial dermatomycoses in Brazil and worldwide. Despite the importance of …
Number of citations: 0 www.revistas.ufg.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.